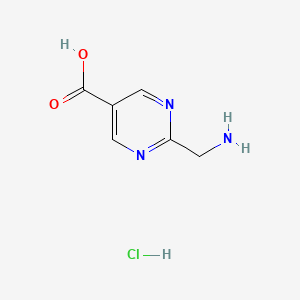
2-(氨甲基)嘧啶-5-羧酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H7N3O2·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
科学研究应用
2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential role in biochemical pathways and as a building block for nucleic acid analogs.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride typically involves the reaction of pyrimidine derivatives with aminomethyl groups under controlled conditions. One common method includes the use of aminomethylation reactions where pyrimidine-5-carboxylic acid is reacted with formaldehyde and ammonium chloride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale aminomethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products .
化学反应分析
Types of Reactions
2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into different aminomethyl derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical syntheses .
作用机制
The mechanism of action of 2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, affecting cellular processes .
相似化合物的比较
Similar Compounds
- 2-(Aminomethyl)pyridine-5-carboxylic acid hydrochloride
- 2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride
- 2-(Aminomethyl)imidazole-5-carboxylic acid hydrochloride
Uniqueness
2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not. Its pyrimidine ring structure provides distinct electronic properties, making it valuable for specific applications in research and industry .
生物活性
2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride is a pyrimidine derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound features a pyrimidine ring with an aminomethyl group at the 2-position and a carboxylic acid group at the 5-position, making it a valuable intermediate in the synthesis of various bioactive compounds, including essential vitamins and potential therapeutic agents.
Chemical Structure and Synthesis
The molecular structure of 2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride can be represented as follows:
This compound can be synthesized through various methods, including the reaction of substituted pyrimidine derivatives with amines under specific conditions. For example, it can be produced by the chemoselective displacement of a methylsulfinyl group at the C2 position with amines, facilitating the development of libraries of compounds for biological screening.
1. Role in Vitamin Synthesis
One prominent application of 2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride is in the synthesis of Vitamin B1 (Thiamine). Thiamine is crucial for carbohydrate metabolism and nerve function. The compound serves as an essential intermediate in developing efficient synthetic routes for producing this vitamin, addressing global health needs due to thiamine deficiency-related conditions such as beriberi and Wernicke-Korsakoff syndrome.
2. Anti-Diabetic Potential
Research indicates that pyrimidine derivatives, including 2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride, may act as PPARγ activators. PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) plays a significant role in glucose metabolism and fat cell differentiation, making these compounds potential candidates for developing antidiabetic medications.
3. Anti-Inflammatory Properties
Pyrimidine derivatives have demonstrated anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX). Some studies report that related compounds exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting that 2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride could also possess similar properties .
4. Analgesic and Sedative Effects
The analgesic and sedative properties attributed to certain pyrimidine derivatives suggest potential applications in pain management and treatment of sleep disorders. These activities highlight the versatility of this compound in therapeutic contexts.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrimidine derivatives, showcasing their potential in various therapeutic areas:
The mechanisms through which 2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride exerts its biological effects involve interactions at the molecular level:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or bacterial metabolism.
- Receptor Activation : As a PPARγ activator, it can modulate gene expression related to glucose metabolism and adipogenesis.
属性
IUPAC Name |
2-(aminomethyl)pyrimidine-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-1-5-8-2-4(3-9-5)6(10)11;/h2-3H,1,7H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBMJZVGGADAJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














